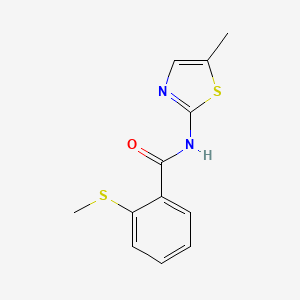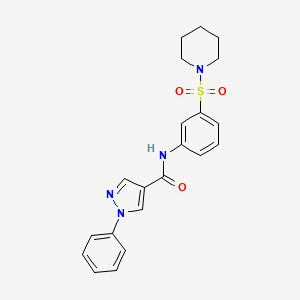
N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide, also known as BPB, is a chemical compound that has been extensively researched for its potential therapeutic applications. BPB belongs to the class of piperidine derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide involves its interaction with various molecular targets such as enzymes, receptors, and ion channels. N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide has been found to inhibit the activity of enzymes such as histone deacetylases and protein kinases, which play a crucial role in cell signaling and gene expression. N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide also interacts with receptors such as dopamine and sigma receptors, which are involved in various physiological processes such as mood regulation and pain perception. Additionally, N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide has been found to modulate ion channels such as the voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes. In neurodegenerative diseases, N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide has been found to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and pro-inflammatory cytokines. In inflammation research, N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide has been shown to suppress the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of various signaling pathways involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide has several advantages for lab experiments, such as its high purity and stability, which make it suitable for use in various assays and experiments. However, N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide. One area of research could focus on the development of novel analogs of N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide with improved pharmacokinetic properties and enhanced therapeutic efficacy. Another area of research could investigate the potential of N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide as a therapeutic agent for other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide and its effects on various molecular targets.
Synthesemethoden
N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide can be synthesized through a multistep process involving the reaction of 4-phenoxybenzoyl chloride with N-benzylpiperidine in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrochloric acid to obtain the final product, N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide. The synthesis method has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide has been extensively researched for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to the pathology of these diseases. In inflammation research, N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide has been found to suppress the production of pro-inflammatory cytokines and chemokines, which are key players in the inflammatory response.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-25(21-11-13-24(14-12-21)29-23-9-5-2-6-10-23)26-22-15-17-27(18-16-22)19-20-7-3-1-4-8-20/h1-14,22H,15-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISVTTNTMGFFRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-4-phenoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7477649.png)
![2-[(5-Bromo-2-oxo-1,2-dihydropyridin-1-yl)methyl]benzonitrile](/img/structure/B7477656.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7477661.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)




![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)



